Weak PNMT Inhibition Defines C-Benzofuran-2-yl-C-phenyl-methylamine as a Low-Affinity Reference Standard
C-Benzofuran-2-yl-C-phenyl-methylamine exhibits weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), with a reported Ki of 1.11E+6 nM (1.11 mM) in a radiochemical assay using bovine PNMT [1]. In contrast, potent PNMT inhibitors such as PNMT-IN-1 demonstrate Ki values as low as 1.2 nM, representing a >925,000-fold difference in affinity . This quantitative disparity establishes the compound not as a potent PNMT modulator, but rather as a valuable low-affinity reference standard or negative control for assays requiring baseline inhibition measurements or SAR studies exploring the impact of structural modifications on target engagement.
| Evidence Dimension | PNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM |
| Comparator Or Baseline | PNMT-IN-1 (Ki = 1.2 nM) |
| Quantified Difference | Target compound is >925,000-fold weaker |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
This data positions the compound as a low-affinity benchmark, enabling researchers to differentiate between nonspecific binding and genuine inhibitory activity in PNMT-targeting studies.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Affinity Data: Ki = 1.11E+6 nM for Phenylethanolamine N-Methyltransferase (PNMT). View Source
